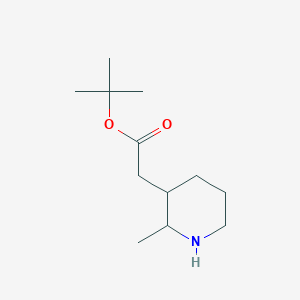

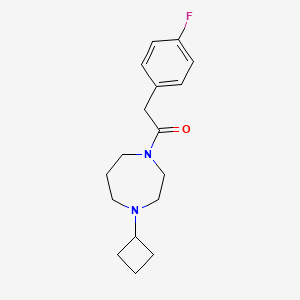

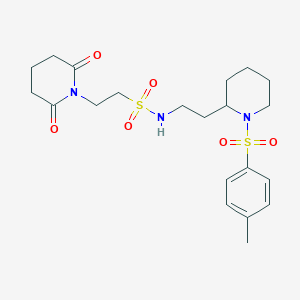

![molecular formula C18H21NO4 B2825702 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide CAS No. 3341-36-4](/img/structure/B2825702.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The compound has a molecular weight of 223.2683 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 223.268 Da and a monoisotopic mass of 223.120850 Da .科学的研究の応用

Chemical Synthesis and Characterization

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide and its derivatives have been a subject of interest in chemical synthesis. Li Bao-lin (2007) synthesized a similar compound, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, and characterized it using NMR techniques (Li Bao-lin, 2007). This process involved multiple steps including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution, highlighting the complex nature of synthesizing such compounds.

Enzymatic Modification for Antioxidant Properties

Enzymatic modification has been employed to alter the properties of related compounds. For instance, 2,6-dimethoxyphenol was modified using laccase to produce compounds with higher antioxidant capacity, demonstrating the potential of enzymatic processes in enhancing the functional properties of such compounds (O. E. Adelakun et al., 2012).

Application in Drug Synthesis

Derivatives of this compound have been explored in the synthesis of drugs. For instance, N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, has been identified as an intermediate for the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide has been investigated, showcasing the significance of these compounds in medicinal chemistry (Deepali B Magadum & G. Yadav, 2018).

Pharmacological Assessment

A novel concatenation of related compounds was synthesized and assessed for potential pharmacological activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research indicates the broad spectrum of biological activities that these compounds could potentially exhibit (P. Rani et al., 2016).

Antioxidant Activity Relationship Studies

Research has been conducted to understand the structure-antioxidant activity relationship of phenolic compounds, including those with methoxy, phenolic hydroxyl, and carboxylic acid groups. This work is crucial in understanding how different functional groups in compounds similar to this compound can influence their antioxidant properties (Jinxiang Chen et al., 2020).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-16-9-8-14(12-17(16)22-2)10-11-19-18(20)13-23-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEMTKWJGFHGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)

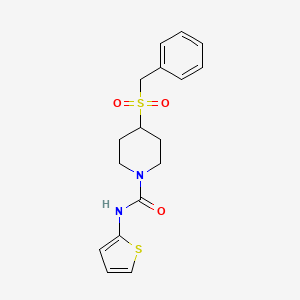

![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)